molecular formula C16H19F3N2O3 B1405402 tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1799434-58-4

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1405402
CAS No.: 1799434-58-4
M. Wt: 344.33 g/mol
InChI Key: NPSQKXVMGCVILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that features a trifluoroacetamido group and a dihydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common method includes the reaction of a quinoline derivative with tert-butyl chloroformate and trifluoroacetamide under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: What sets tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate apart from similar compounds is its dihydroquinoline core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Biological Activity

tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Chemical Formula : C14H19F3N2O4
  • Molecular Weight : 336.31 g/mol
  • CAS Number : 1799434-58-4

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to tert-butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline derivatives can inhibit enzymes involved in disease pathways. For instance, studies have shown that certain quinoline derivatives exhibit inhibitory effects on the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. The ability to mitigate the aggregation of Aβ peptides could position it as a potential therapeutic agent for neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Concentration Tested Outcome
Study AInhibition of T3SS50 μM~50% inhibition of secretion observed
Study BNeuroprotection against AβVariesSignificant reduction in Aβ aggregation

Case Studies

  • Inhibition of Type III Secretion System :
    • A study demonstrated that derivatives similar to tert-butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline could effectively inhibit the secretion of virulence factors in pathogenic bacteria. The compound was tested at varying concentrations (up to 50 μM), resulting in approximately 50% inhibition of secretion at high concentrations .
  • Neuroprotective Potential :
    • In vitro assays showed that the compound could reduce the cytotoxic effects associated with Aβ42 aggregates. This suggests a potential role in developing treatments for Alzheimer's disease by targeting amyloid pathology .

Properties

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSQKXVMGCVILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.